6-Cyclopropylpyrimidine-4-carboxylic acid
Overview
Description
6-Cyclopropylpyrimidine-4-carboxylic acid: is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a cyclopropyl group attached to the pyrimidine ring and a carboxylic acid functional group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropylpyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrimidine precursor, followed by the introduction of the carboxylic acid group through oxidation or other functional group transformations. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors, advanced purification techniques, and stringent quality control measures are common in industrial production to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 6-Cyclopropylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under controlled conditions.
Substitution: Various halogenating agents, nucleophiles, or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Cyclopropylpyrimidine-4-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme interactions and metabolic pathways involving pyrimidine derivatives.
Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving pyrimidine metabolism.
Industry: In the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Cyclopropylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Aminocyclopyrachlor: A herbicide with a similar pyrimidine structure but different functional groups.
Cyclopropylpyrimidine derivatives: Other compounds with cyclopropyl groups attached to the pyrimidine ring, differing in the position and nature of additional substituents.
Uniqueness: 6-Cyclopropylpyrimidine-4-carboxylic acid is unique due to its specific combination of a cyclopropyl group and a carboxylic acid functional group. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various research and industrial applications.
Biological Activity
6-Cyclopropylpyrimidine-4-carboxylic acid is a compound of growing interest in various scientific fields, particularly in biology and medicine. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound belongs to the pyrimidine carboxylic acid family. Its molecular formula is , and it features a cyclopropyl group attached to the pyrimidine ring, which contributes to its biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It may function as an inhibitor or activator, influencing various biochemical pathways associated with pyrimidine metabolism. This compound has been implicated in several metabolic pathways, particularly those related to nucleic acid synthesis and degradation.
Enzyme Interactions
Research indicates that this compound interacts with various enzymes:
- Inhibition of Kinases : The compound has been shown to inhibit kinases such as PfGSK3 and PfPK6, which are critical targets for developing antimalarial drugs. In studies, it demonstrated significant inhibitory effects against these kinases, suggesting its potential as a therapeutic agent against malaria .
- ACE Inhibition : In related studies, structural analogs of pyrimidine derivatives have exhibited angiotensin-converting enzyme (ACE) inhibitory activity. This suggests that this compound may also have cardiovascular implications .
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties. Its effectiveness against certain bacterial strains has been documented, making it a candidate for further investigation in antimicrobial therapy.
Study on Antimalarial Activity
A notable study evaluated the efficacy of this compound as an antimalarial agent. The results indicated that the compound inhibited the growth of Plasmodium falciparum at low micromolar concentrations, showcasing its potential as a lead compound for drug development .
Toxicological Profile
Toxicological assessments have revealed that this compound has a favorable safety profile in preliminary animal studies. It was shown to be rapidly absorbed and eliminated with minimal accumulation in tissues, indicating a low risk of toxicity at therapeutic doses .
Pharmaceutical Development
The compound's ability to inhibit key enzymes involved in disease processes positions it as a promising candidate for pharmaceutical development. Its role in pyrimidine metabolism could facilitate the creation of novel therapies for conditions such as cancer and infectious diseases.
Agricultural Use
In addition to its biomedical applications, this compound is being explored for use in agrochemicals due to its herbicidal properties. It mimics plant hormones and can selectively control weed populations without affecting crop growth .
Data Summary Table
Property | Details |
---|---|
Molecular Formula | |
Mechanism of Action | Enzyme inhibition (e.g., PfGSK3, ACE) |
Biological Activity | Antimicrobial, antimalarial |
Toxicological Profile | Rapid absorption, low tissue accumulation |
Potential Applications | Pharmaceuticals, agrochemicals |
Properties
IUPAC Name |
6-cyclopropylpyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)7-3-6(5-1-2-5)9-4-10-7/h3-5H,1-2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJDNPIUASSAOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368381-90-1 | |
Record name | 6-cyclopropylpyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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